Product packaging for Methyl 3,5-dinitrobenzoate(Cat. No.:CAS No. 2702-58-1)

Methyl 3,5-dinitrobenzoate

Cat. No.: B189381
CAS No.: 2702-58-1
M. Wt: 226.14 g/mol
InChI Key: POGCCFLNFPIIGW-UHFFFAOYSA-N
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Description

Significance within Nitrobenzoate Chemistry

The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring profoundly influences the reactivity of Methyl 3,5-dinitrobenzoate (B1224709). This dinitro substitution pattern enhances the electrophilic character of the aromatic ring, making it a key intermediate in organic synthesis. evitachem.com It is frequently utilized to introduce the 3,5-dinitrobenzoyl moiety into other molecules. The compound's reactivity is a central theme in the study of nitrobenzoate chemistry, providing a model for understanding electrophilic aromatic substitution and nucleophilic attack on electron-deficient rings. evitachem.com

Overview of Historical and Current Research Trajectories

Historically, research on dinitrobenzoate derivatives, including Methyl 3,5-dinitrobenzoate, focused on their synthesis and role as intermediates for creating more complex molecules, such as pharmaceuticals. Early studies explored their unique reactivity patterns stemming from the multiple electron-withdrawing substituents.

Current research has expanded to investigate the biological activities of this compound and its derivatives. Notably, studies have highlighted its antifungal properties against various strains of Candida albicans. researchgate.net Research has explored both the free form of the compound and its formulation in nanoemulsions to enhance its efficacy. researchgate.net Furthermore, its application in analytical chemistry for the assay of serum creatinine (B1669602) has been a subject of investigation. oup.com The compound also serves as a precursor in the synthesis of functional materials.

Classification within Organic Compound Families

This compound belongs to several key organic compound families:

Aromatic Esters: It is an ester of 3,5-dinitrobenzoic acid and methanol (B129727). lookchem.comsigmaaldrich.com

Nitroaromatic Compounds: The presence of two nitro groups on the benzene ring places it in this class of compounds. vulcanchem.com

Benzoate (B1203000) Esters: As a derivative of benzoic acid, it is classified as a benzoate ester. nist.gov

Its classification is pivotal to understanding its chemical behavior, including its reactivity in esterification, hydrolysis, and reactions involving the nitro groups.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₆N₂O₆
Molecular Weight 226.14 g/mol
Appearance Pale yellow crystalline powder
Melting Point 107-109 °C
Boiling Point 357 °C at 760 mmHg
Density 1.497 g/cm³

Data sourced from multiple references. lookchem.comnih.gov

Research Findings on this compound

Research AreaKey Findings
Organic Synthesis A versatile reagent for introducing the 3,5-dinitrobenzoyl group. It can be prepared from 3,5-dinitrobenzoic acid and methanol. lookchem.com It serves as an intermediate in the synthesis of compounds like 3-amino-5-nitro-benzoic acid methyl ester. lookchem.com
Antifungal Activity Demonstrates significant antifungal activity against Candida albicans. researchgate.net Nanoemulsion formulations can enhance its bioavailability and effectiveness. researchgate.net The proposed mechanism involves disruption of the fungal cell membrane. researchgate.net
Analytical Chemistry Used in methods for the assay of creatinine in serum samples. oup.com
Material Science Serves as a precursor in the synthesis of various functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O6 B189381 Methyl 3,5-dinitrobenzoate CAS No. 2702-58-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-dinitrobenzoate
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InChI

InChI=1S/C8H6N2O6/c1-16-8(11)5-2-6(9(12)13)4-7(3-5)10(14)15/h2-4H,1H3
Source PubChem
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InChI Key

POGCCFLNFPIIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60871874
Record name Methyl 3,5-dinitrobenzoate
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Molecular Weight

226.14 g/mol
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CAS No.

2702-58-1
Record name Methyl 3,5-dinitrobenzoate
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Record name Methyl 3,5-dinitrobenzoate
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Record name Methyl 3,5-dinitrobenzoate
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Record name Methyl 3,5-dinitrobenzoate
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Record name Methyl 3,5-dinitrobenzoate
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Synthetic Methodologies and Chemical Transformations

Established Synthesis Pathways

The synthesis of methyl 3,5-dinitrobenzoate (B1224709) is primarily achieved through two well-documented methods: Fischer esterification and mixed carboxylic-sulfonic anhydride-mediated acylation.

Fischer Esterification of 3,5-Dinitrobenzoic Acid with Methanol (B129727)

The most common and direct route to methyl 3,5-dinitrobenzoate is the Fischer esterification of 3,5-dinitrobenzoic acid with methanol. nih.gov This reaction involves treating the carboxylic acid with an excess of methanol in the presence of an acid catalyst. masterorganicchemistry.com

Acid Catalysis in Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction. masterorganicchemistry.com Concentrated sulfuric acid (H₂SO₄) is a frequently used catalyst. prepchem.comtruman.edu The acid protonates the carbonyl oxygen of the 3,5-dinitrobenzoic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. masterorganicchemistry.com Other acids like hydrogen chloride (HCl) gas can also be employed. The catalytic amount of acid is crucial for the reaction to proceed at a reasonable rate. masterorganicchemistry.com

Optimization of Reaction Conditions and Molar Ratios

To drive the equilibrium towards the formation of the ester, an excess of methanol is typically used. masterorganicchemistry.com A common laboratory protocol may involve a molar ratio of 1.5 to 2.0 equivalents of methanol to 3,5-dinitrobenzoic acid. In a larger scale synthesis, a significant excess of methanol can be used, for instance, combining 70.72 moles of 3,5-dinitrobenzoic acid with 873 moles of methanol. prepchem.com The reaction is generally carried out at reflux temperatures, typically between 60-80°C, to increase the reaction rate. The reaction time can vary, with some procedures calling for refluxing for 3 to 26 hours. prepchem.com It is also critical that the 3,5-dinitrobenzoic acid is completely dry, as the presence of water can shift the equilibrium back towards the reactants, thereby reducing the product yield. truman.edu

Table 1: Reaction Parameters for Fischer Esterification

Parameter Condition Rationale
Reactants 3,5-Dinitrobenzoic Acid, Methanol Starting materials for the esterification.
Catalyst Concentrated Sulfuric Acid Protonates the carbonyl group to activate the carboxylic acid.
Molar Ratio Excess Methanol Shifts the equilibrium towards product formation.
Temperature Reflux (60-80°C) Accelerates the rate of reaction.
Reaction Time 3-26 hours To ensure the reaction goes to completion. prepchem.com
Monitoring Reaction Progress (e.g., TLC)

The progress of the esterification can be monitored using thin-layer chromatography (TLC). prepchem.com A suitable solvent system for TLC analysis is a mixture of toluene, acetone, and acetic acid in a 90:5:2 ratio. prepchem.com By spotting the reaction mixture on a TLC plate and eluting with this solvent system, the disappearance of the starting material (3,5-dinitrobenzoic acid) and the appearance of the product (this compound) can be observed, indicating the reaction's progression towards completion. prepchem.com

Post-Reaction Workup and Purification Techniques

Upon completion of the reaction, the mixture is typically cooled, which often results in the precipitation of the crude product. prepchem.com The workup procedure involves isolating the solid product, which can be done by filtration or centrifugation. prepchem.comtruman.edu The isolated solid is then washed to remove any unreacted acid and catalyst. A common washing agent is a sodium bicarbonate solution to neutralize the acid, followed by water. truman.edu In some procedures, the reaction mixture is concentrated under reduced pressure, diluted with water, and the product is extracted with an organic solvent like ethyl acetate (B1210297). nih.gov

The crude this compound is then purified, most commonly by recrystallization. truman.edu Ethanol (B145695), methanol, or a mixture of ethanol and water are effective solvents for recrystallization, yielding a purified crystalline product. truman.edu

Mixed Carboxylic-Sulfonic Anhydride-Mediated Acylation

An alternative to the direct esterification is the use of a mixed carboxylic-sulfonic anhydride (B1165640) intermediate. This method avoids the use of the more moisture-sensitive 3,5-dinitrobenzoyl chloride. The process involves the in-situ generation of a mixed anhydride from 3,5-dinitrobenzoic acid and a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine (B92270). This mixed anhydride is a highly reactive acylating agent.

The reaction mechanism involves the reaction of p-toluenesulfonyl chloride with 3,5-dinitrobenzoic acid in pyridine to form the mixed anhydride intermediate. This intermediate then undergoes nucleophilic acyl substitution with methanol to yield this compound. A typical microscale synthesis involves stirring 3,5-dinitrobenzoic acid with 1.2 equivalents of TsCl in pyridine at room temperature for about an hour. Methanol is then added, and the mixture is heated to 60°C for approximately 2 hours. The workup involves quenching the reaction with ice water, followed by extraction with dichloromethane (B109758) and subsequent recrystallization from ethanol to obtain the final product. This method is particularly advantageous as it utilizes stable reagents and proceeds under mild conditions.

Table 2: Comparison of Synthetic Methods

Method Key Reagents Catalyst/Promoter Conditions Reported Yield
Fischer Esterification 3,5-Dinitrobenzoic Acid, Methanol H₂SO₄ Reflux, 3-26 h prepchem.com Up to 92% prepchem.com
Mixed Anhydride 3,5-Dinitrobenzoic Acid, p-Toluenesulfonyl Chloride, Methanol Pyridine 60°C, 2 h ~58%

Preparation from 3,5-Dinitrobenzoyl Chloride and Methanol

The synthesis of this compound can be achieved through the reaction of 3,5-dinitrobenzoyl chloride with methanol. This reaction is a standard method for forming esters. Conventionally, the process involves first preparing 3,5-dinitrobenzoyl chloride by treating 3,5-dinitrobenzoic acid with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). sciepub.com The resulting acid chloride is then reacted with methanol. This method, however, produces hazardous byproducts such as phosphorus oxychloride, hydrochloric acid, and sulfur dioxide. sciepub.com

A greener approach involves the direct reaction of 3,5-dinitrobenzoic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid, often under microwave irradiation to accelerate the reaction. researchgate.net This direct esterification avoids the use of hazardous chlorinating agents. researchgate.net The reaction is typically heated to facilitate the conversion.

Advanced Synthetic Approaches and Innovations

Organocatalytic Mitsunobu Reactions Utilizing 3,5-Dinitrobenzoic Acid

The Mitsunobu reaction is a versatile method for the synthesis of esters with inversion of stereochemistry. Recent advancements have led to organocatalytic versions of this reaction. In this context, 3,5-dinitrobenzoic acid has been successfully employed as a pro-nucleophile. thieme-connect.comthieme-connect.com The higher acidity of 3,5-dinitrobenzoic acid compared to other acids like 4-nitrobenzoic acid has been shown to result in higher isolated yields of the desired ester products and eliminates the formation of unwanted acetate byproducts. thieme-connect.comthieme-connect.comresearchgate.net This improved procedure has been effective for both primary and chiral secondary alcohols, yielding products with high enantiomeric excess. thieme-connect.com The reaction is typically catalyzed by a combination of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), and a phosphine, although catalytic systems are being developed to reduce waste. thieme-connect.comnih.gov

Esterification of 3,5-Dinitrobenzoic Acid with Polymer-Bound Alcohols

The esterification of 3,5-dinitrobenzoic acid can also be performed with alcohols that are attached to a solid polymer support. This approach facilitates the purification of the resulting ester, as the product can be easily separated from the reaction mixture. One such method involves the reaction of 2-hydroxyethyl methacrylate (B99206) copolymers with 3,5-dinitrobenzoic acid. researchgate.net The reaction is often carried out in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), which act as activating agents and catalysts. researchgate.net This technique allows for the chemical modification of polymers, leading to new materials with potentially novel properties for industrial applications. researchgate.net

Derivatization Reactions and Functional Group Interconversions

Formation of 3,5-Dinitrobenzoate Esters for Alcohol Identification

A primary application of 3,5-dinitrobenzoic acid and its derivatives is in the qualitative analysis of alcohols. missouri.eduwikipedia.orgumass.edu Alcohols, which are often liquids, are converted into solid 3,5-dinitrobenzoate esters. missouri.eduumass.edu These solid derivatives have sharp, well-defined melting points that can be used to identify the original alcohol by comparing the experimental melting point to known values. missouri.edu The reaction is typically carried out by reacting the alcohol with 3,5-dinitrobenzoyl chloride. missouri.eduumass.edu The resulting crystalline esters are readily purified, and their melting points provide a reliable method for characterization. missouri.edu Infrared spectroscopy of these derivatives can also be used for positive identification, as even closely related alcohols produce esters with distinct spectra. optica.org

AlcoholMelting Point of 3,5-Dinitrobenzoate Ester (°C)
Isopropanol123

Table 1: Example of a melting point for a 3,5-dinitrobenzoate ester derivative used for alcohol identification. wikipedia.org

Reduction of Nitro Groups to Amine Functions

The two nitro groups on the benzene (B151609) ring of this compound can be chemically reduced to form amino groups. mdpi.com This transformation converts the dinitro compound into a diamino derivative, such as methyl 3,5-diaminobenzoate. The reduction of nitroarenes to amines is a fundamental reaction in organic synthesis. scispace.com Various reducing agents can be employed for this purpose, including metals in acidic media (like tin and hydrochloric acid), catalytic hydrogenation (using catalysts such as palladium on carbon), or other reagents like sodium borohydride (B1222165) in the presence of a catalyst. scispace.com The resulting amino compounds are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and polymers. vulcanchem.com This reduction significantly alters the electronic properties of the benzene ring, moving from strongly electron-withdrawing nitro groups to electron-donating amino groups. mdpi.com

Nucleophilic Aromatic Substitution Reactions with Derivatives

The electron-deficient nature of the benzene ring in this compound, caused by the strong electron-withdrawing nitro groups, makes it and its derivatives susceptible to nucleophilic aromatic substitution (SNAr). In derivatives of this compound where a suitable leaving group is present on the aromatic ring, this reactivity is particularly pronounced, allowing for the synthesis of a variety of substituted compounds.

One of the well-studied derivatives is methyl 4-chloro-3,5-dinitrobenzoate. The chlorine atom at the 4-position serves as an effective leaving group, facilitating SNAr reactions. Kinetic studies of the reaction between methyl 4-chloro-3,5-dinitrobenzoate and hydroxide (B78521) ions in dimethyl sulfoxide (B87167) (DMSO)-water mixtures have shown a competition between nucleophilic attack at the aryl carbon (displacing the chloride) and at the carbonyl carbon of the ester group (leading to hydrolysis). rsc.org The relative rates of these two competing reactions are significantly influenced by the solvent composition, with attack at the aromatic ring being more favorable in solvents with a higher proportion of DMSO. rsc.org The major pathway for the formation of 4-hydroxy-3,5-dinitrobenzoate from this chloro-derivative involves initial hydrolysis at the carbonyl group, followed by a slower nucleophilic attack on the ring to displace the chlorine. rsc.org

Beyond hydroxide, methyl 4-chloro-3,5-dinitrobenzoate reacts with a range of other nucleophiles, including amines, sulfides, and phosphines. biosynth.com These reactions provide synthetic routes to various derivatives by replacing the chloro group with a new functional group, further diversifying the chemical space accessible from the this compound scaffold.

The parent compound, this compound, can also undergo SNAr, although it lacks a conventional leaving group like a halogen. In these instances, a hydride ion is formally displaced. A notable example is the reaction with 1,8-diazabicyclo[5.4.0]undec-8-ene (DBU), which results in a double addition reaction to form a crimson 2-aminoindole derivative. rsc.org In another synthetic application, nucleophilic aromatic substitution on this compound using lithium methoxide (B1231860) was employed to synthesize a methyl-phenyl ether derivative, which served as an intermediate in the synthesis of a simplified analogue of the anticancer agent Trienomycin A. nih.gov

Detailed findings from these research efforts are summarized in the tables below.

Table 1: Nucleophilic Aromatic Substitution Reactions of Methyl 4-chloro-3,5-dinitrobenzoate

ReactantNucleophileSolvent/ConditionsProductResearch FindingCitation
Methyl 4-chloro-3,5-dinitrobenzoateHydroxide Ion (OH⁻)DMSO-water mixturesMethyl 4-hydroxy-3,5-dinitrobenzoate and 3,5-Dinitro-4-hydroxybenzoic acidKinetic studies show competitive attack at the aryl and carbonyl carbons. Aryl attack is favored in higher concentrations of DMSO. rsc.org
Methyl 4-chloro-3,5-dinitrobenzoateAmines, Sulfides, PhosphinesNot specifiedCorresponding 4-substituted-3,5-dinitrobenzoatesThe chloro group can be displaced by various nucleophiles to form new derivatives. biosynth.com

Table 2: Nucleophilic Aromatic Substitution and Transformations of this compound

ReactantNucleophile/ReagentSolvent/ConditionsProductResearch FindingCitation
This compoundLithium methoxideNot specifiedMethyl 3-methoxy-5-nitrobenzoate (intermediate)SNAr reaction provides a key intermediate for the synthesis of a Monoenomycin, an analogue of Trienomycin A. nih.gov
This compound1,8-Diazabicyclo[5.4.0]undec-8-ene (DBU)Not specifiedA crimson 2-aminoindole derivativeDBU undergoes a double addition reaction with the substrate. rsc.org

Reaction Mechanisms and Kinetics

Ester Hydrolysis Mechanisms

The hydrolysis of esters is a fundamental reaction in organic chemistry, and for Methyl 3,5-dinitrobenzoate (B1224709), this process can be initiated by water, dilute acids, or alkalis. chemguide.co.uk While the reaction with pure water is typically slow, it can be catalyzed by dilute acids such as hydrochloric acid or sulfuric acid. chemguide.co.uk The alkaline hydrolysis, on the other hand, involves the action of hydroxide (B78521) ions and offers the advantages of being a one-way reaction and yielding products that are easier to separate. chemguide.co.uk

Under basic conditions, Methyl 3,5-dinitrobenzoate primarily undergoes hydrolysis to form 3,5-dinitrobenzoic acid. In strongly acidic (pH < 2) or basic (pH > 12) environments, the ester group is cleaved, leading to the regeneration of 3,5-dinitrobenzoic acid. This degradation pathway highlights the susceptibility of the ester linkage to hydrolytic cleavage under pH extremes. Another potential, though secondary, degradation route in reductive environments is the reduction of the nitro groups.

Kinetic studies provide valuable insights into the rate and mechanism of the alkaline hydrolysis of this compound. In a 0.1 M sodium hydroxide solution at 25°C, the half-life for the degradation of this compound is reported to be 4.2 hours. The reaction involves a rapid pre-equilibrium formation of a σ-complex, which is then followed by a slower hydrolysis step to yield the final benzoate (B1203000) product. The process is characterized by an equilibrium constant (Keq) for σ-complex formation of 1.2 × 10³ M⁻¹ in a 70% DMSO-water mixture.

Hydrolytic Degradation Pathways

Nucleophilic Attack at Carbonyl and Aryl Carbon Atoms

The presence of both a carbonyl group and an electron-deficient aromatic ring in this compound makes it susceptible to nucleophilic attack at two distinct sites: the carbonyl carbon and the aryl carbon atoms. rsc.orgevitachem.com

In alkaline conditions, this compound experiences competitive nucleophilic attacks. The hydroxide ion can attack the carbonyl carbon, leading to ester hydrolysis, or it can attack an electron-deficient carbon atom in the aromatic ring, resulting in aromatic substitution. rsc.org The dominant pathway is influenced by the reaction conditions, particularly the solvent composition. rsc.org

The solvent plays a crucial role in determining the outcome of the reaction between this compound and nucleophiles. rsc.org In solvent mixtures of dimethyl sulphoxide (DMSO) and water, the competition between attack at the carbonyl and aryl carbons is evident. rsc.org As the proportion of DMSO in the solvent increases, nucleophilic attack at the aryl carbon becomes more favored. rsc.orgrsc.org Conversely, in solvents with a high water content, carbonyl hydrolysis is the predominant reaction. Dipolar aprotic solvents, like DMSO, are known to stabilize the intermediate formed during aromatic substitution.

The following table summarizes the effect of solvent on the reaction pathways:

Solvent CompositionDominant Reaction Pathway
High water contentCarbonyl hydrolysis
High DMSO content (>50%)Aromatic substitution rsc.org

A notable feature of the reaction of this compound with nucleophiles, particularly in DMSO-rich solvents, is the formation of intensely colored Meisenheimer complexes. acs.org These stable intermediates arise from the nucleophilic attack of a hydroxide ion at an unsubstituted carbon position on the electron-deficient aromatic ring. acs.org The strong electron-withdrawing effect of the two nitro groups facilitates this attack and stabilizes the resulting σ-complex. The formation of these red-colored adducts is a clear indication of aromatic nucleophilic substitution. acs.org

The following table outlines the key aspects of Meisenheimer complex formation:

FeatureDescription
Reactants This compound and a nucleophile (e.g., hydroxide ion) acs.org
Solvent DMSO-rich mixtures rsc.org
Intermediate Meisenheimer σ-complex
Observation Intense red coloration acs.org

Solvent Effects on Reaction Kinetics and Mechanisms

Intramolecular and Intermolecular Interactions in Reaction Dynamics

The reaction dynamics of this compound are significantly influenced by both intramolecular and intermolecular forces. These interactions dictate the molecule's conformation, crystal packing, and reactivity.

Within the molecule (intramolecular), the orientation of the functional groups is a key determinant of its properties. In a closely related compound, methyl 2-methyl-3,5-dinitrobenzoate, the methyl ester group is nearly planar and forms a dihedral angle of 24.27 (16)° with the benzene (B151609) ring. nih.gov The two nitro groups are twisted out of the plane of the benzene ring at different angles, 4.2 (5)° and 60.21 (11)°, respectively. nih.gov These torsional angles minimize steric strain and influence the electronic communication between the electron-withdrawing nitro groups and the ester moiety.

Intermolecular interactions are crucial in the solid state and in solution. X-ray crystallography studies reveal that molecules of this compound are linked by C—H⋯O interactions, forming simple zigzag chains in the crystal lattice. nih.govugr.es This type of hydrogen bonding, although weak, plays a significant role in the stabilization of the crystal structure. Similar interactions are observed in related dinitrobenzyl derivatives, such as 4-methyl-3,5-dinitrobenzyl alcohol, which exhibits intermolecular O···N contacts that stabilize its crystal lattice.

In reaction environments, particularly during electrochemical processes, intermolecular hydrogen bonding plays a vital role. Studies on dinitrobenzene radical anions and dianions with alcohols have demonstrated the importance of such non-covalent interactions. researchgate.net These interactions can stabilize reactive intermediates and influence the reaction pathway. The assembly of molecules can be driven by a combination of hydrogen bonding and π–π stacking, which are dominant forces in the formation of supramolecular structures. researchgate.net The understanding of these interactions is critical, as they can be leveraged to design new materials; for instance, intermolecular hydrogen-bonding interactions have been shown to indirectly affect the dynamic magnetic properties in cobalt(II) complexes containing dinitrobenzoate ligands. nih.gov

Interactive Table: Dihedral Angles in Methyl 2-methyl-3,5-dinitrobenzoate

Interacting GroupsDihedral Angle (°)
Benzene Ring / Methyl Ester Group24.27 (16)
Benzene Ring / Nitro Group 14.2 (5)
Benzene Ring / Nitro Group 260.21 (11)
Nitro Group 1 / Nitro Group 263.24 (25)
Data sourced from a crystallographic study of a closely related compound, providing insight into the typical conformation of such structures. nih.gov

Role of Catalysts and Reagents in Reaction Mechanisms (e.g., DBU as Base/Nucleophile)

Catalysts and reagents play a pivotal role in directing the reaction pathways of this compound, enabling specific transformations. The functions of these agents can range from acting as a simple base to participating directly in the reaction mechanism as a nucleophile.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a strong, sterically hindered, and typically non-nucleophilic base that is widely used in organic synthesis. researchgate.net However, in its reaction with the electron-deficient aromatic ring of this compound, DBU exhibits unusual behavior. It has been reported that DBU reacts with this compound in solvents like chloroform (B151607) or ethyl acetate (B1210297) to form a Meisenheimer complex. rsc.org This intermediate is characterized by a deep red color and is formed by the nucleophilic addition of DBU to the aromatic ring. rsc.org This demonstrates that DBU can act as a nucleophile in reactions with sufficiently electrophilic substrates. researchgate.net The formation of this adduct is a key step, which can then lead to further transformations. rsc.orgtandfonline.com

Interactive Table: Reaction of this compound with DBU

ReactantsReagent/SolventIntermediateObservation
This compoundDBU / ChloroformMeisenheimer ComplexDeep red color of the reaction mixture
This reaction highlights the nucleophilic character of DBU towards highly electron-poor aromatic systems. rsc.org

Palladium Catalysts: Palladium-based catalysts are employed in reduction reactions involving this compound. For instance, the conversion of this compound to methyl 3-amino-5-nitrobenzoate is achieved using a 10% Palladium on Carbon (Pd/C) catalyst. guidechem.comlookchem.com In this transformation, formic acid and triethylamine (B128534) are also used, with the reaction proceeding at 100°C. guidechem.comlookchem.com The palladium catalyst facilitates the selective reduction of one nitro group to an amino group.

Other Reagents:

Thionyl chloride (SOCl₂): Used in the preparation of this compound from 3,5-dinitrobenzoic acid and methanol (B129727). guidechem.com

Sodium borohydride (B1222165) (NaBH₄): This reducing agent is used to reduce the ester group of methyl 4-methyl-3,5-dinitrobenzoate to a primary alcohol, a reaction that is a key step in the synthesis of related compounds.

The choice of catalyst or reagent is therefore critical in determining the outcome of reactions involving this compound, allowing for selective modifications of its functional groups.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy of methyl 3,5-dinitrobenzoate (B1224709) reveals characteristic signals that are diagnostic of its structure. The aromatic protons on the benzene (B151609) ring appear as doublets in the region of δ 8.8–9.2 ppm. This significant downfield shift is attributed to the strong deshielding effect of the two electron-withdrawing nitro groups. A distinct singlet is observed for the methyl ester protons at approximately δ 3.9–4.1 ppm. In some analyses using an internal standard, the chemical shifts for the aromatic protons have been noted at δ 9.2 (2H, d, J = 2.13 Hz) and 9.3 (1H, t, J = 2.13 Hz). nih.gov

Table 1: ¹H NMR Chemical Shifts for Methyl 3,5-dinitrobenzoate

Protons Chemical Shift (ppm) Multiplicity
Aromatic (H-2, H-6) 8.8 - 9.2 Doublet
Aromatic (H-4) 8.8 - 9.2 Triplet
Methyl (CH₃) 3.9 - 4.1 Singlet

Quantitative NMR (qNMR) has emerged as a reliable and accurate method for determining the purity of chemical compounds, including this compound. rssl.comchemsrc.com This technique relies on the principle that the intensity of an NMR signal is directly proportional to the number of nuclei responsible for that resonance. rssl.com This allows for the quantification of an analyte, either relatively or absolutely, by measuring the area under its signals without the need for response factor calibration, which is often required in other analytical methods like HPLC or GC. rssl.com

This compound is utilized as a certified reference material (CRM) for qNMR due to its stability and well-defined signals. sigmaaldrich.comthomassci.com These CRMs are produced and certified under stringent ISO standards, such as ISO/IEC 17025 and ISO 17034, ensuring traceability to primary materials from national metrology institutes like NIST. thomassci.com In practice, a known amount of a certified reference standard, such as this compound with a certified purity, is dissolved with the analyte in a deuterated solvent. rssl.com By comparing the integrals of the signals from the analyte and the internal standard, the purity of the analyte can be precisely calculated. rssl.comeppltd.com

NMR spectroscopy is also instrumental in the characterization of derivatives of this compound. For instance, secondary straight-chain alcohols can be converted to their 3,5-dinitrobenzoate esters to aid in their identification. acs.org The chemical shifts of the methyl protons in these alcohol derivatives can be correlated with the number of carbon-carbon bonds between the methyl group and the carbon adjacent to the functional group. This method is particularly useful when the hydroxyl group is near the center of the alcohol chain, where signals from the two methyl groups might not be resolved in the NMR spectrum of the parent alcohol. acs.org The formation of the 3,5-dinitrobenzoate derivative often provides better resolution of these signals. acs.org

Quantitative NMR (qNMR) for Purity Assessment and Content Assignment

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. In this compound, the IR spectrum shows strong absorption bands that confirm its structure. Characteristic absorptions include a strong band around 1720 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. Additionally, a strong absorption at approximately 1530 cm⁻¹ is indicative of the asymmetric stretching of the NO₂ groups. Related dinitrobenzoate compounds also show characteristic strong asymmetric and symmetric stretching vibrations for the nitro groups in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
Ester (C=O) ~1720 Stretching Vibration
Nitro (NO₂) ~1530 Asymmetric Stretching
Nitro (NO₂) 1350 - 1300 Symmetric Stretching

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsion angles.

The crystal structure of this compound has been determined to be monoclinic with the space group P2₁/c. iucr.org The molecules are linked into chains by C—H⋯O hydrogen bonds. researchgate.net In the crystal structure, the molecules are stacked along the a-axis, stabilized by π-π interactions. iucr.org

Studies on the crystal structure of this compound have shown that the molecule is essentially planar, with the exception of the hydrogen atoms of the methyl group. iucr.orgiucr.org The maximum deviations from the weighted least-squares plane calculated through all non-hydrogen atoms are small, with values of 0.090 (3) Å, 0.074 (3) Å, and 0.054 (2) Å for atoms O3, O4, and O2, respectively. iucr.org The molecule of this compound is effectively planar, apart from the H atoms of the methyl group. iucr.org

In contrast, derivatives such as methyl 2-methyl-3,5-dinitrobenzoate show more significant deviations from planarity. In this derivative, the methyl ester group is oriented at a dihedral angle of 24.27 (16)° with respect to the benzene ring, and the nitro groups make dihedral angles of 4.2 (5)° and 60.21 (11)° with the benzene ring. nih.gov Similarly, in ethyl 3,5-dinitrobenzoate, the carboxy- and the two nitro-groups are rotated out of the aromatic ring plane by 2°, and by 2° and 11°, respectively. researchgate.net Analysis of torsion angles in related esters, such as isopropyl 4-chloro-3,5-dinitrobenzoate, shows the nitro groups twisted out of the benzene plane by approximately 30–60°.

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, C-H···O interactions)

The supramolecular structure of this compound is significantly influenced by a network of weak intermolecular interactions.

Hydrogen Bonding: A key feature in the crystal structure of this compound is the presence of C-H···O hydrogen bonds. Specifically, molecules are linked into chains by a single, nearly linear C-H···O hydrogen bond. iucr.orgnih.gov In this interaction, an aromatic carbon atom acts as a hydrogen-bond donor to a carbonyl oxygen atom of an adjacent molecule, forming a C(7) chain motif. iucr.org This type of hydrogen bonding is a crucial factor in the stabilization of the crystal lattice.

π-π Stacking: While π-π stacking is a common interaction in aromatic compounds, its role in this compound has been a subject of some debate in the literature. Some studies have reported the presence of π-π stacking interactions, with molecules stacked along a crystallographic axis. researchgate.netiucr.org One report mentioned intermolecular C···C contacts as short as 3.440 (4) Å. iucr.org However, a low-temperature study found no evidence of effective π-π stacking, noting that the shortest ring-centroid separation was 5.670 (2) Å, a distance considered too large for significant interaction. iucr.org This discrepancy may arise from differences in experimental conditions, such as temperature. In related dinitrobenzoate structures, π-π stacking interactions have been observed, often in conjunction with other non-covalent forces. mdpi.comrsc.org

The interplay of these non-covalent interactions dictates the molecular conformation and the packing arrangement in the solid state. The molecule itself is largely planar, with the exception of the methyl hydrogen atoms. iucr.orgresearchgate.netiucr.org

Crystal Packing and Supramolecular Architecture

The crystal packing of this compound is a direct consequence of the intermolecular forces discussed above. The primary structural motif is a C(7) chain formed by C-H···O hydrogen bonds. iucr.orgnih.gov These chains run parallel to each other, but there are no strong, specific interactions, such as C-H···π or significant π-π stacking, between adjacent chains at low temperatures. iucr.org

The study of these structures is crucial for understanding crystal engineering principles, where the goal is to design and synthesize crystals with desired physical and chemical properties by controlling intermolecular interactions. The 3,5-dinitrobenzoate moiety is a valuable building block in this field due to its ability to form predictable and robust supramolecular synthons. rsc.orgrsc.orgacs.org

Absolute Stereochemistry Determination of Derivatives

While this compound itself is achiral, the 3,5-dinitrobenzoyl group is a widely used derivatizing agent for the determination of the absolute stereochemistry of chiral alcohols and amines. greyhoundchrom.comsciepub.comresearchgate.net The process involves reacting the chiral molecule with 3,5-dinitrobenzoyl chloride (or 3,5-dinitrobenzoic acid under certain conditions) to form a crystalline 3,5-dinitrobenzoate ester or amide derivative. sciepub.com

The resulting derivatives often have sharp melting points and are readily crystallized, which is advantageous for X-ray crystallography. iucr.org By determining the crystal structure of the derivative, the absolute configuration of the original chiral center can be unambiguously established. researchgate.netethz.chiucr.org The rigid and planar nature of the 3,5-dinitrobenzoyl group provides a fixed reference point in the crystal structure, facilitating the assignment of stereochemistry.

For example, this method has been successfully applied to determine the absolute stereochemistry of various natural products and synthetic compounds, including complex molecules like toxisterol derivatives and products of yeast reductions. researchgate.nettandfonline.comtandfonline.com The distinct signals of the 3,5-dinitrobenzoate group in NMR spectroscopy can also aid in distinguishing between diastereomers. tandfonline.com

Table 1: Application of 3,5-Dinitrobenzoate Derivatives in Stereochemistry
Chiral Compound TypeDerivatizing AgentAnalytical MethodPurposeReference
Alcohols3,5-Dinitrobenzoyl chlorideX-ray CrystallographyDetermine absolute stereochemistry researchgate.netiucr.org
Amines3,5-Dinitrobenzoyl chlorideX-ray CrystallographyImprove crystallinity and determine structure
Yeast Reduction Products3,5-Dinitrobenzoic acid / DEAD / PPh3X-ray Crystallography, NMR SpectroscopyDetermine absolute configuration of stereocenters tandfonline.com

UV-Visible Spectroscopy for Optical Properties

UV-Visible spectroscopy is a valuable tool for investigating the electronic properties of this compound. The presence of the aromatic ring substituted with two strong electron-withdrawing nitro groups and an ester group gives rise to characteristic electronic transitions.

In an investigation of the alkaline hydrolysis of this compound, UV-Vis spectroscopy was used to identify stable reaction intermediates. acs.org The formation of intensely colored Meisenheimer complexes, resulting from the nucleophilic attack of a hydroxide (B78521) ion on the electron-deficient aromatic ring, was monitored by the appearance of new absorption bands in the visible region of the spectrum. acs.org This demonstrates how the electronic structure of the 3,5-dinitrobenzoate core leads to distinct optical properties upon chemical interaction.

Furthermore, the 3,5-dinitrobenzoate moiety is a component of charge-transfer complexes. When combined with electron-donating molecules, new absorption bands corresponding to the charge-transfer transition can be observed in the UV-Vis spectrum. rsc.org The optical properties of such complexes are of interest for the development of new materials with specific electronic and magnetic characteristics. rsc.org The study of Eu-Cd complexes with 3,5-dinitrobenzoate anions also utilized spectroscopy to probe the structure and luminescence properties, noting the absence of europium-centered luminescence, likely due to energy dissipation pathways involving the dinitrobenzoate ligand. mdpi.com

Table 2: Spectroscopic Data for this compound and Related Interactions
Spectroscopic TechniqueApplicationObservationReference
UV-Visible SpectroscopyMonitoring alkaline hydrolysisFormation of intensely colored Meisenheimer complexes acs.org
UV-Visible SpectroscopyCharacterization of charge-transfer complexesAppearance of new charge-transfer absorption bands rsc.org
Luminescence SpectroscopyStudy of Eu-Cd complexesAbsence of Eu-centered luminescence mdpi.com

Theoretical Studies and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electrochemical and structural features of various chemical compounds. acs.org It offers a balance between computational cost and accuracy, making it suitable for predicting the molecular structure and properties of polyatomic molecules like methyl 3,5-dinitrobenzoate (B1224709). researchgate.netnih.gov Computational studies on related 3,5-dinitrobenzoate systems are often performed using the B3LYP method with basis sets such as 6-311G(d,p) within software packages like Gaussian 09. researchgate.net

The first step in most computational studies is the optimization of the molecular geometry to find the most stable, lowest-energy structure of the molecule. semanticscholar.org For methyl 3,5-dinitrobenzoate, this process involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. DFT calculations have been used to optimize the geometry of closely related structures, such as 2-amino-3-methylpyridinium 3,5-dinitrobenzoate, showing good agreement between the calculated parameters and those determined experimentally by single-crystal X-ray diffraction. researchgate.net

Experimental analysis of this compound has shown that the molecule is largely planar, with the exception of the hydrogen atoms of the methyl group. researchgate.net DFT geometry optimization would confirm this planarity, which arises from the sp² hybridization of the atoms in the benzene (B151609) ring. The calculations would also determine the precise orientation of the ester and the two nitro groups relative to the ring.

Table 1: Selected Optimized Geometric Parameters for a 3,5-Dinitrobenzoate Moiety (Illustrative) This table presents typical geometric parameters for a 3,5-dinitrobenzoate structure as determined by DFT calculations. Exact values for this compound may vary.

ParameterBond/AngleCalculated Value
Bond LengthC-N (nitro)~1.48 Å
N-O (nitro)~1.23 Å
C=O (ester)~1.21 Å
C-O (ester)~1.34 Å
Bond AngleO-N-O (nitro)~124°
C-C-N (ring)~118°
C-C-C (ring)~121°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity and electronic properties of a molecule. researchgate.netsemanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.netscience.gov A small energy gap suggests that the molecule is more reactive and can be easily excited. researchgate.net

In the case of this compound, the two electron-withdrawing nitro groups significantly influence the FMOs. DFT calculations on the 3,5-dinitrobenzoate anion have shown that the LUMO is primarily delocalized on this part of the molecule, highlighting its strong electron-accepting character. researchgate.net The HOMO-LUMO transition implies an intramolecular charge transfer from the electron-donating part of a molecule to the electron-accepting part. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies Based on data for related 3,5-dinitrobenzoate compounds. researchgate.net

ParameterEnergy (eV)
HOMO Energy~ -7.0
LUMO Energy~ -2.7
HOMO-LUMO Gap (ΔE)~ 4.3

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution and reactive sites of a molecule. nih.govsemanticscholar.org The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to indicate different potential regions. nih.gov Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov

For this compound, an MEP map would reveal a high concentration of negative electrostatic potential around the oxygen atoms of the two nitro groups and the carbonyl oxygen of the ester group. These areas represent the most likely sites for interaction with nucleophiles. Conversely, regions of positive potential would be located around the hydrogen atoms of the benzene ring and the methyl group, indicating these as sites for potential electrophilic interactions.

In this compound, a Mulliken charge analysis would show that the highly electronegative oxygen atoms carry significant negative charges. The nitrogen atoms of the nitro groups and the carbonyl carbon of the ester group would exhibit positive charges due to being bonded to these oxygen atoms. All hydrogen atoms are expected to have positive charges. researchgate.net These charge distributions are fundamental to the molecule's reactivity and its ability to form intermolecular interactions. researchgate.net

Table 3: Illustrative Mulliken Atomic Charges for Key Atoms This table provides representative charge values based on principles from DFT studies on related compounds. researchgate.netresearchgate.net

AtomElementMulliken Charge (a.u.)
C (carbonyl)Carbon+0.65
O (carbonyl)Oxygen-0.45
O (ester)Oxygen-0.40
N (nitro)Nitrogen+0.50
O (nitro)Oxygen-0.35
H (ring)Hydrogen+0.15

Non-covalent interactions (NCIs) are critical in determining the supramolecular architecture and crystal packing of molecules. researchgate.netmdpi.com DFT studies are effective in analyzing these weak interactions, which include hydrogen bonds, π-π stacking, and other van der Waals forces. acs.org Experimental X-ray analysis of this compound crystals reveals that the molecules are linked by C-H···O hydrogen bonds and are stabilized by π–π stacking of the benzene rings. researchgate.net

Atomic Charge Distributions (e.g., Mulliken Charge Analysis)

Molecular Modeling and Dynamics Simulations

While DFT calculations typically focus on static, single-molecule properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can model the movements and interactions of a molecule in different environments, such as in solution or within a crystal lattice.

For this compound, MD simulations could be employed to:

Assess the conformational flexibility of the ester group.

Simulate interactions with various solvents to understand solubility characteristics.

Model crystal packing effects to analyze the forces governing the solid-state structure.

Investigate the thermal stability of the compound by simulating its behavior at different temperatures.

MD simulations have been used to refine the understanding of molecular interactions for other complex systems and could offer a more dynamic picture of the behavior of this compound. tandfonline.com

Quantum Chemical Calculations for Stability and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the electronic structure, stability, and reactivity of this compound. While specific published DFT studies on this exact molecule are not detailed, the established methodologies used for closely related dinitrobenzoate compounds provide a clear framework for its computational analysis. researchgate.net

The stability of this compound is influenced by its electronic and structural properties. The two electron-withdrawing nitro groups significantly affect the electron density distribution across the benzene ring, which is a key factor in its reactivity. Quantum chemical calculations can quantify this effect. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity. A large HOMO-LUMO energy gap generally signifies high stability and low chemical reactivity. arabjchem.org

Furthermore, these calculations can explore different potential conformations and tautomeric forms of the molecule. For nitro-containing compounds, the possibility of nitro-aci tautomerism exists, where a proton shifts from an adjacent carbon to one of the oxygen atoms of the nitro group. Quantum chemical calculations can determine the relative energies and, therefore, the thermodynamic stability of these different forms, although the nitro form is typically more stable.

The reactivity of this compound can be predicted by mapping the electrostatic potential (ESP) and calculating various reactivity descriptors. The ESP map reveals the electron-rich and electron-deficient regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack. The strong electron-withdrawing nature of the nitro groups creates a highly electron-deficient (electrophilic) aromatic ring, enhancing its reactivity towards nucleophilic substitution reactions.

Typical parameters and insights obtained from quantum chemical calculations for compounds like this compound are summarized in the table below.

Calculation TypeTheoretical MethodInformation Gained
Geometric OptimizationDFT (e.g., B3LYP)Provides the most stable 3D structure, bond lengths, and bond angles. researchgate.netnih.gov
Vibrational FrequenciesDFT (e.g., B3LYP)Predicts the infrared and Raman spectra, confirming the stability of the optimized structure. researchgate.net
Frontier OrbitalsDFT (e.g., B3LYP)Calculates HOMO-LUMO energies and their gap to assess chemical reactivity and kinetic stability. arabjchem.org
Electrostatic PotentialDFT (e.g., B3LYP)Maps electron density to identify sites susceptible to electrophilic and nucleophilic attack.
Reactivity DescriptorsConceptual DFTQuantifies global and local reactivity indices like electrophilicity and Fukui functions to predict reactive sites. arabjchem.org

These computational approaches provide a detailed understanding of the intrinsic properties of this compound, complementing experimental findings and guiding further research into its applications.

Advanced Research Applications in Chemical Science

Organic Synthesis Reagent and Intermediate

Methyl 3,5-dinitrobenzoate (B1224709) is a versatile compound in organic synthesis, primarily valued as a reagent for introducing the electron-withdrawing 3,5-dinitrobenzoyl group into various molecules and as a starting material for constructing more complex chemical structures. ontosight.ai Its utility stems from the two nitro groups on the benzene (B151609) ring, which significantly influence its reactivity. ontosight.ai

Methyl 3,5-dinitrobenzoate is employed as a reagent to introduce the 3,5-dinitrobenzoyl functional group into other molecules through esterification. This process is particularly useful for the derivatization of alcohols. The reaction involves the alcohol displacing the methyl group of the ester to form a new 3,5-dinitrobenzoate ester. These resulting esters are often crystalline solids with sharp, distinct melting points, which historically aided in the identification and characterization of unknown alcohols.

A related method involves the direct esterification of 3,5-dinitrobenzoic acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Another approach uses 1-methyl-3-p-tolyltriazene (B1197160) to convert 3,5-dinitrobenzoic acid into its methyl ester, this compound, in high yield (70-90%). orgsyn.org This highlights the role of the methyl ester as a stable, easily handled intermediate for these transformations. orgsyn.org The strong electron-withdrawing nature of the two nitro groups makes the carbonyl carbon of the ester highly electrophilic and thus susceptible to nucleophilic attack by alcohols.

The chemical structure of this compound makes it a valuable building block for the synthesis of more intricate molecules, including those with potential applications in materials science and pharmaceuticals. ontosight.aicymitquimica.com The dinitroaromatic system can be modified through various reactions, allowing chemists to build upon its framework.

A notable application is its use in catalytic asymmetric conjugate additions. For instance, derivatives like 2-methyl-3,5-dinitrobenzoates can act as nucleophilic building blocks in reactions with unsaturated ketones. acs.org Catalyzed by a chiral rhodium complex, these reactions can proceed with high enantioselectivity (up to 96% ee), producing optically active compounds that are valuable in medicinal chemistry. acs.org Furthermore, the related 3,5-dinitrobenzoic acid is used with transition metals like cobalt to form coordination polymers. acs.org These self-assembled, three-dimensional structures have properties that are dependent on the solvents used during their synthesis, leading to different crystal lattices and potential applications in materials science. acs.org

Introduction of 3,5-Dinitrobenzoyl Moiety via Esterification

Analytical Chemistry Methodologies

In the field of analytical chemistry, this compound has been established as a key reagent for specific assays, most prominently for the determination of creatinine (B1669602) in biological samples. nih.govcore.ac.uk It serves as an alternative to the traditional Jaffe method, which uses picric acid and is known to suffer from a lack of specificity and interference from various compounds found in serum. core.ac.ukuw.edu.pl

This compound is a central component of a reagent system for quantifying creatinine levels in serum. nih.govcore.ac.uk The method relies on the reaction between the dinitro compound and creatinine to produce a measurable signal, either colorimetric or fluorescent. nih.govnih.gov Studies have demonstrated that this compound and 3,5-dinitrobenzoyl chloride react with creatinine via their conversion to the 3,5-dinitrobenzoate anion. oup.comnih.gov This approach offers several advantages over older methods, including improved reagent stability and greater specificity. nih.govoup.comnih.gov

The assay is based on the chemical reaction between this compound and creatinine that occurs under strongly alkaline conditions. nih.govnih.gov In the presence of a base, such as tetramethylammonium (B1211777) hydroxide (B78521) or lithium hydroxide, the active methylene (B1212753) group of the creatinine molecule acts as a nucleophile. nih.govresearchgate.net It attacks the electron-deficient aromatic ring of the 3,5-dinitrobenzoate, forming a colored or fluorescent complex. nih.govnih.govresearchgate.net This product is a type of σ-complex (or Janovsky complex). researchgate.net When developed as a fluorometric assay, the resulting product exhibits excitation and emission maxima around 410 nm and 475 nm, respectively. nih.gov The reaction proceeds rapidly in mixed solvent systems, such as water/dimethyl sulfoxide (B87167). nih.govnih.gov

The use of this compound in creatinine assays leads to significant enhancements in analytical performance compared to the conventional alkaline picrate (B76445) method. nih.gov The method demonstrates excellent linearity, with standard curves remaining linear for creatinine concentrations beyond 20 mg/dL. nih.gov It also shows superior precision, with reported within-day coefficients of variation between 1.5% and 2.1% and day-to-day variations between 2.9% and 3.8%. nih.gov A major advantage is its reduced susceptibility to common interfering agents; one study found it to be less than half as susceptible to a combination of known interferences as the picrate method. nih.gov This increased specificity and precision have led to recommendations for its use as a robust alternative for routine clinical applications. oup.comnih.gov

Table 1: Analytical Performance of the this compound Creatinine Assay

Parameter Finding Source(s)
Linear Range Linear beyond 20 mg/dL nih.gov
Within-Day Precision (CV) 1.5% - 2.1% nih.gov
Day-to-Day Precision (CV) 2.9% - 3.8% nih.gov
Interference Less than half as susceptible to known interfering agents compared to the picrate method. nih.gov
Correlation Excellent correlation with manual and automated alkaline picrate procedures. nih.gov
Sensitivity Comparable to alkaline picrate procedures. nih.gov

| Fluorometric Detection Limit | Well below 1 µmol/L for creatinine. | nih.gov |

Table 2: Chemical Compounds Mentioned

Compound Name
1-methyl-3-p-tolyltriazene
2-methyl-3,5-dinitrobenzoate
3,5-dinitrobenzoate
3,5-dinitrobenzoic acid
3,5-dinitrobenzoyl chloride
4-dimethylaminopyridine (DMAP)
Cobalt
Creatinine
Dicyclohexylcarbodiimide (DCC)
Dimethyl sulfoxide
Lithium hydroxide
This compound
Picric acid

Use in Creatinine Assays

Interference Resistance

In the field of analytical chemistry, the utility of a reagent is often determined by its specificity and resistance to interfering substances. This compound has demonstrated notable performance in this regard, particularly in colorimetric assays. For instance, in the quantification of creatinine, methods employing this compound have been shown to have approximately 50% lower interference from common interfering substances compared to traditional methods that use picrate. This enhanced resistance to interference leads to greater accuracy and reliability in clinical diagnostics and other analytical applications. The reaction involves the formation of a colored adduct between this compound and creatinine under alkaline conditions, which can be quantified spectrophotometrically.

Derivatization for Identification of Alcohols

A classic and reliable method for the identification of unknown alcohols in qualitative organic analysis involves their conversion into solid crystalline derivatives with sharp, well-defined melting points. sciepub.comsciepub.com this compound itself is a derivative, but the parent compound, 3,5-dinitrobenzoic acid, is widely used to prepare 3,5-dinitrobenzoate esters of alcohols. sciepub.com

The process involves reacting the alcohol with 3,5-dinitrobenzoyl chloride (which is prepared from 3,5-dinitrobenzoic acid). sciepub.com The resulting ester, a 3,5-dinitrobenzoate, is typically a solid that can be purified by recrystallization. The identity of the original alcohol is then confirmed by measuring the melting point of the purified ester and comparing it to known values. sciepub.comsciepub.com The strong electron-withdrawing nature of the two nitro groups on the benzene ring facilitates the formation of these stable, crystalline derivatives.

Modern, greener methodologies have been developed to facilitate this derivatization. One such method utilizes microwave-assisted synthesis in the presence of an ionic liquid, which can significantly reduce reaction times from hours to mere minutes and increase yields. sciepub.com

AlcoholMelting Point of 3,5-Dinitrobenzoate Derivative (°C)
Methanol (B129727)107-109
Ethanol (B145695)91-92
1-Propanol73-74
2-Propanol122-123
1-Butanol64

Pharmaceutical and Medicinal Chemistry Research

Antifungal Activity Studies

Recent research has brought the antifungal potential of this compound to the forefront of medicinal chemistry. Studies have systematically evaluated its efficacy, particularly against pathogenic yeasts, revealing it as a promising candidate for further development.

Efficacy against Candida albicans

This compound (MDNB) has demonstrated significant antifungal activity against the opportunistic pathogenic yeast Candida albicans. nih.gov Research has established its efficacy, with studies reporting minimum inhibitory concentrations (MICs) ranging from 0.27 to 1.10 mM against various strains of the fungus. nih.govresearchgate.net This places MDNB as a compound of interest, especially when compared to its analogue, ethyl 3,5-dinitrobenzoate, against which MDNB showed greater antifungal activity. researchgate.net The presence of the nitro groups on the benzoate (B1203000) structure is considered crucial for its disruptive effects on fungal cells.

CompoundOrganismMinimum Inhibitory Concentration (MIC)
This compound (MDNB)Candida albicans0.27 - 1.10 mM nih.govresearchgate.net
Ethyl 3,5-dinitrobenzoateCandida albicans4.71 mM researchgate.net
Nanoemulsion Formulations for Enhanced Bioavailability

To improve the therapeutic potential and bioavailability of this compound, researchers have successfully developed nanoemulsion formulations. nih.gov A study detailed the creation of an MDNB-loaded nanoemulsion (MDNB-NE) with a mean droplet size of approximately 181.16 nm and a polydispersity index of 0.30. nih.govresearchgate.net This formulation maintained, and in some aspects enhanced, the compound's effectiveness against Candida strains. nih.gov The use of nanoemulsions as carriers can improve the solubility and delivery of hydrophobic compounds like MDNB, potentially leading to better efficacy in biological systems. nih.gov

Multi-Targeted Antifungal Mechanism of Action

Molecular modeling studies suggest that this compound exerts its antifungal effect through a multi-target mechanism of action. nih.gov This is a significant finding, as multi-target antifungals can be less prone to the development of resistance. While the exact pathways are under continued investigation, the molecular structure points to interactions with multiple biological targets within the C. albicans cell. nih.gov Furthermore, studies on a closely related analogue, ethyl 3,5-dinitrobenzoate, indicated that its antifungal mechanism may involve interaction with ergosterol (B1671047), a vital component of the fungal cell membrane. researchgate.net An increase in the MIC of the ethyl analogue in the presence of exogenous ergosterol suggests that it may disrupt membrane integrity by binding to this key sterol. researchgate.net This provides a strong indication that the mechanism for this compound could also involve the fungal membrane, among other potential targets.

Co-crystallization with Active Pharmaceutical Ingredients (APIs)

While this compound itself is not extensively documented as a co-former in publicly available research, its parent compound, 3,5-dinitrobenzoic acid (DNBA), is widely utilized in the field of pharmaceutical co-crystallization. researchgate.net The primary goal of forming multi-component crystals, such as co-crystals and salts, with APIs is to improve their physicochemical properties, including solubility, stability, and bioavailability. researchgate.net

Research has demonstrated the successful co-crystallization of 3,5-dinitrobenzoic acid with various APIs. For instance:

Antipsychotic Agents : Co-crystallization of DNBA with the antipsychotic drug trihexyphenidyl (B89730) results in a 1:1 salt. nih.gov A similar process with chlorprothixene, another antipsychotic, yields a 1:2 acid salt. nih.gov These studies highlight how the acidic proton of DNBA can be transferred to a basic site on the API, forming a salt, which is a common strategy in pharmaceutical crystal engineering.

Anti-HIV Drugs : The anti-HIV drugs lamivudine (B182088) and zidovudine (B1683550) have been the subject of co-crystal studies to explore new solid forms, with formers like dicarboxylic acids being investigated. acs.org

Antibacterial Agents : The antibacterial agent sulfamethazine (B1682506) has been co-crystallized with carboxylic acids, including DNBA, to study hydrogen bond competition and the potential for tautomerism in the API. semanticscholar.org

The formation of these multi-component crystals relies on robust supramolecular synthons, primarily hydrogen bonds between the carboxylic acid group of DNBA and suitable functional groups on the API molecule. semanticscholar.org Although direct examples involving this compound are scarce, the extensive use of its parent acid establishes the 3,5-dinitrobenzoyl moiety as a valuable building block in pharmaceutical crystal engineering.

Potential for Other Biological Activities (Antimicrobial, Anti-inflammatory, Anticancer)

The structural features of this compound, particularly the electron-withdrawing nitro groups, have prompted investigations into its potential biological activities. ontosight.ai

Antimicrobial Activity: Research has confirmed the antifungal properties of this compound. A recent study demonstrated its efficacy against Candida albicans, with both the free compound and a nanoemulsion formulation showing significant antifungal activity. The minimum inhibitory concentrations (MICs) were found to be in the range of 0.27 to 1.10 mM. The study suggests that the nitro groups are crucial for disrupting fungal cell membranes. Furthermore, related ester derivatives, such as ethyl 3,5-dinitrobenzoate and hexyl 3,5-dinitrobenzoate, also exhibit potent antifungal activity against Candida species.

Derivatives of the core structure have also been explored. For example, piperazinium salts of 3,5-dinitrobenzoate have been synthesized and investigated for their biological properties, as piperazine (B1678402) derivatives are known pharmacophores in various antimicrobial agents. iucr.org

Anti-inflammatory Activity: While direct studies on the anti-inflammatory activity of this compound are limited, research on related structures is promising. Human 5-lipoxygenase (5-LOX) is a validated target for anti-inflammatory therapies. ebi.ac.uk Researchers have successfully developed 3,5-dinitrobenzoate-based inhibitors of this enzyme. ebi.ac.uk Through virtual screening and subsequent synthesis, compounds like naphthalen-1-yl 3,5-dinitrobenzoate and other aryl 3,5-dinitrobenzoates were identified and optimized, showing significantly increased inhibitory activity in cell-free and human whole blood assays. ebi.ac.uk This indicates that the 3,5-dinitrobenzoate scaffold is a viable starting point for designing novel anti-inflammatory agents.

Anticancer Activity: The potential of this compound and its derivatives as anticancer agents has been an area of active research.

Precursor for Anticancer Agents : this compound can serve as a starting material for the synthesis of more complex heterocyclic compounds with potential therapeutic applications. One study reported the synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives starting from this compound. ijsrst.com These synthesized compounds were then screened for anticancer activity against the MCF-7 breast cancer cell line, with some derivatives showing significant inhibitory effects. ijsrst.com

Derivatives as Cytotoxic Agents : A patent has described nitroaniline derivatives, synthesized from precursors like methyl 4-chloro-3,5-dinitrobenzoate, for use as antitumor agents. google.com These compounds are designed to act as hypoxia-selective cytotoxins, which are reductively activated in the low-oxygen environment of tumors. google.com Other research into imine derivatives containing the 3,5-dinitrobenzoate group has also reported significant cytotoxic effects against cancer cell lines like HeLa.

Table 1: Investigated Biological Activities of this compound and Related Compounds

Biological Target Compound/Derivative Research Finding Citation
Antifungal This compound Exhibited significant activity against Candida albicans with MIC values of 0.27-1.10 mM.
Antifungal Ethyl 3,5-dinitrobenzoate Shows potent antifungal activity against Candida species.
Anti-inflammatory Aryl 3,5-dinitrobenzoates Act as inhibitors of human 5-lipoxygenase (5-LOX), a target for anti-inflammatory therapy. ebi.ac.uk
Anticancer 1,3,4-Oxadiazole derivatives Synthesized from this compound, these compounds showed anticancer activity on MCF-7 cell lines. ijsrst.com
Anticancer Imine derivatives Demonstrated significant cytotoxic effects against HeLa cancer cells.

Material Science and Optical Applications

Non-linear Optical (NLO) Properties of Derivatives

This compound is a precursor to a class of organic materials investigated for their non-linear optical (NLO) properties. NLO materials are crucial for applications in optical information processing, data storage, and optical communication systems. semnan.ac.ir Organic NLO crystals are of particular interest due to their high laser damage thresholds and large second- and third-order nonlinearities. semnan.ac.ir

The NLO activity in derivatives of 3,5-dinitrobenzoic acid typically arises from charge-transfer interactions between an electron-donor component and the electron-accepting dinitrobenzoate moiety. The strong electron-withdrawing nature of the two nitro groups facilitates this process. Research has focused on creating salts and co-crystals where 3,5-dinitrobenzoic acid is combined with other organic molecules (proton acceptors) to generate non-centrosymmetric crystal structures, a prerequisite for second-order NLO properties.

Examples of NLO-active derivatives include:

2-amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate dihydrate (2APDBD) : This organic NLO crystal was grown by solution technique and was found to possess third-order nonlinear susceptibilities (χ(3)). semnan.ac.ir It exhibits good transparency in the visible region with a lower cut-off wavelength at 350 nm. semnan.ac.ir

3-Aminopyridinium 3,5-dinitrobenzoate (APDNBA) : Synthesized from 3-aminopyridine (B143674) and 3,5-dinitrobenzoic acid, this material was confirmed to have NLO activity through Kurtz-Perry powder technique and Z-scan studies, suggesting its potential for optoelectronic and photonic applications. researchgate.net

Quinolinium 3,5-dinitrobenzoate (DNBAQ) : This organic NLO crystal was synthesized and grown, with Z-scan analysis confirming its suitability for optical limiting and switching applications. researchgate.net

4-Methylanilinium 3,5-dinitrobenzoate (MADNBA) : This material was synthesized and characterized, showing potential for NLO applications. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have been employed to predict and understand the NLO properties of these derivatives, calculating parameters such as first-order hyperpolarizability (β). researchgate.netresearchgate.net These studies confirm that the intramolecular charge transfer, facilitated by the low energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is key to the enhanced NLO activity. researchgate.net

Crystal Engineering for Optimized Properties

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties by controlling intermolecular interactions. nih.gov The 3,5-dinitrobenzoate framework, whether as an acid, ester, or anion, is a versatile tool in crystal engineering due to its well-defined hydrogen bonding sites and the ability of its nitro groups to participate in various weak intermolecular interactions.

The primary interactions exploited in the crystal engineering of dinitrobenzoate-containing structures are:

Hydrogen Bonding : The carboxylate group of the 3,5-dinitrobenzoate anion is an excellent hydrogen bond acceptor, readily forming strong N-H···O hydrogen bonds with protonated species like piperazinium or aminopyridinium cations. iucr.orgresearchgate.net This leads to the formation of robust supramolecular assemblies, such as layers or three-dimensional networks. iucr.org

Nitro Group Interactions : The nitro groups can act as weak hydrogen bond acceptors in C-H···O interactions and participate in other stabilizing contacts like nitro-nitro and nitro-π interactions. researchgate.net

π-π Stacking : The electron-deficient aromatic ring can engage in π-π stacking interactions with electron-rich aromatic systems, further directing the crystal packing.

Researchers have used these principles to create a variety of supramolecular structures. For example, twelve different multicomponent solvate crystals of 3,5-dinitrobenzoic acid and acetamide (B32628) were synthesized, demonstrating how the choice of solvent can influence the final crystal packing and lead to the formation of isostructural channel solvates. nih.gov Similarly, the co-crystallization of 3,5-dinitrobenzoic acid with 2,3-dimethylquinoxaline (B146804) resulted in a new co-crystal whose structure is stabilized by a network of intermolecular interactions. researchgate.net The study of the crystal structure of a close analog, ethyl 3,5-dinitrobenzoate, also provides insight into the molecular conformation and packing, noting that the carboxy and nitro groups are slightly rotated out of the aromatic ring plane. researchgate.net

This strategic use of intermolecular forces allows for the fine-tuning of crystal properties, which is essential for developing new materials for pharmaceuticals and optics. researchgate.netresearchgate.net

Table 2: Crystal System Data for Selected 3,5-Dinitrobenzoate (DNB) Derivatives

Compound Formula Crystal System Space Group Citation
2-amino-4,6-dimethylpyrimidium DNB dihydrate C₁₁H₁₅N₅O₈ Triclinic P-1 semnan.ac.ir
4-Methylanilinium DNB C₇H₁₀N⁺·C₇H₃N₂O₆⁻ Orthorhombic Pna2₁ nih.gov
Ethyl 3,5-dinitrobenzoate C₉H₈N₂O₆ Monoclinic P2₁/c researchgate.net
2,3-dimethylquinoxaline-DNB cocrystal C₁₇H₁₄N₄O₆ Monoclinic P2₁/n researchgate.net
1-ethylpiperazinium DNB C₁₃H₁₈N₄O₆ Monoclinic P2₁/c iucr.org

Q & A

Q. What are the key physical and chemical properties of methyl 3,5-dinitrobenzoate, and how do they influence its handling in laboratory settings?

this compound (C₈H₆N₂O₆, molecular weight 226.14 g/mol) is characterized by a melting point of 107–109°C, making it a stable crystalline solid at room temperature . Its nitro and ester functional groups contribute to its reactivity in nucleophilic substitution and ester hydrolysis reactions. Due to its aromatic nitro groups, it is sensitive to strong reducing agents and may require storage in dry, cool conditions to prevent decomposition. Proper handling includes using inert atmospheres for reactions involving reducing agents .

Q. How is this compound synthesized, and what are the critical parameters for optimizing yield?

Synthesis typically involves esterification of 3,5-dinitrobenzoic acid with methanol under acid catalysis. Key parameters include:

  • Molar ratio : Excess methanol (1.5–2.0 equivalents) to drive esterification.
  • Catalyst : Concentrated sulfuric acid or HCl gas for protonation of the carbonyl oxygen.
  • Temperature : Reflux conditions (60–80°C) to accelerate reaction kinetics while avoiding nitro group degradation. Purification via recrystallization from ethanol/water mixtures improves yield (reported up to 85%) .

Q. What spectroscopic methods are used to characterize this compound, and what spectral markers are diagnostic?

  • ¹H NMR : Aromatic protons at δ 8.8–9.2 ppm (doublets for H-2, H-4, and H-6 due to nitro group deshielding) and the methyl ester singlet at δ 3.9–4.1 ppm .
  • IR : Strong absorptions at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1720 cm⁻¹ (ester C=O stretch) .
  • Mass spectrometry : Molecular ion peak at m/z 226 and fragment ions corresponding to loss of NO₂ groups (m/z 180) or the methyl ester (m/z 167) .

Q. How is this compound employed in derivatization reactions for identifying alcohols in organic mixtures?

It reacts with alcohols to form 3,5-dinitrobenzoate esters, which are crystalline solids with distinct melting points. The reaction proceeds under basic conditions (e.g., pyridine) at 60–70°C for 1–2 hours. The resulting esters are purified via recrystallization and identified by melting point comparison or HPLC .

Advanced Research Questions

Q. What role does this compound play in fluorometric assays, and how does its reactivity compare to analogs like 3,5-dinitrobenzoyl chloride?

In creatinine quantification, this compound reacts under alkaline conditions to form a fluorescent adduct (λₑₓ = 365 nm, λₑₘ = 435 nm). Compared to 3,5-dinitrobenzoyl chloride, it offers slower reaction kinetics but improved stability in aqueous media, reducing side reactions with nucleophiles like amines . Optimization requires pH control (pH 9–10) and temperature (25–37°C) to balance sensitivity and specificity .

Q. How can contradictions in reported spectral data for this compound derivatives be resolved?

Discrepancies in NMR or IR data may arise from solvent effects, impurities, or polymorphism. For example:

  • Solvent shifts : DMSO-d₆ vs. CDCl₃ can alter proton chemical shifts by up to 0.5 ppm.
  • Polymorphism : Crystallization solvents (e.g., ethanol vs. acetonitrile) may produce different crystal forms with distinct melting points. Cross-validation using X-ray crystallography (for solid-state structure) and DFT calculations (for predicted spectra) is recommended .

Q. What are the applications of this compound in materials science, particularly in nonlinear optics (NLO)?

Derivatives like potassium 3,5-dinitrobenzoate exhibit third-order NLO properties due to extended π-conjugation and electron-withdrawing nitro groups. This compound serves as a precursor for synthesizing metal-organic frameworks (MOFs) with potential NLO activity. Crystal engineering studies focus on optimizing hyperpolarizability via substituent tuning .

Q. How does this compound behave under high-temperature or high-pressure conditions, and what degradation products form?

Thermal gravimetric analysis (TGA) shows decomposition onset at ~200°C, releasing NOₓ gases and forming residual carbonaceous material. Under hydrolytic conditions (pH < 2 or pH > 12), the ester group cleaves to regenerate 3,5-dinitrobenzoic acid. Stability studies recommend avoiding prolonged exposure to >80°C or strongly acidic/basic environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.